Oxidation Rate vs. TMPD and DPPD
In a study of heterogeneous oxidation over supported zinc oxide, the rate of reaction for N-substituted-p-phenylenediamines was ranked. N,N-Dimethyl-p-phenylenediamine (DMPD) exhibited a moderate oxidation rate, slower than N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) but faster than N,N-diethyl-p-phenylenediamine (DPPD). This is attributed to the positive inductive effect of the alkyl substituents [1].
| Evidence Dimension | Relative Oxidation Rate |
|---|---|
| Target Compound Data | Intermediate oxidation rate |
| Comparator Or Baseline | N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, fastest); N,N-diethyl-p-phenylenediamine (DEPPD, slowest) |
| Quantified Difference | Ranked order: TMPD > DMPD > DEPPD |
| Conditions | Heterogeneous oxidation over ZnO supported with transition metal sulfates at 25°C |
Why This Matters
This kinetic differentiation means DMPD offers a tunable response for assays requiring a balance between rapid signal generation and radical stability, avoiding the extremes of TMPD or DPPD.
- [1] Radwan, N. R., et al. (2002). Kinetics and mechanism of the heterogeneous oxidation of N-substituted-p-phenylenediamines over supported zinc oxide. Zeitschrift für Physikalische Chemie, 216(11), 1391-1406. View Source
